Sodium;2-dodecoxyethyl hydrogen phosphate

Description

Sodium;2-dodecoxyethyl hydrogen phosphate is a surfactant commonly used in various industrial and scientific applications. This compound is known for its excellent surface-active properties, making it valuable in formulations requiring emulsification, dispersion, and stabilization.

Properties

CAS No. |

42612-52-2 |

|---|---|

Molecular Formula |

C14H30NaO5P |

Molecular Weight |

332.35 g/mol |

IUPAC Name |

sodium;2-dodecoxyethyl hydrogen phosphate |

InChI |

InChI=1S/C14H31O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H2,15,16,17);/q;+1/p-1 |

InChI Key |

FNAQHDAADHAGHX-UHFFFAOYSA-M |

SMILES |

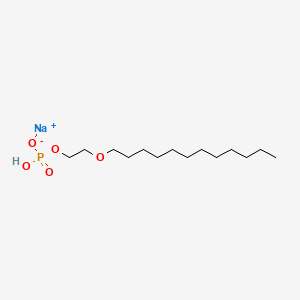

CCCCCCCCCCCCOCCOP(=O)(O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCOCCOP(=O)(O)[O-].[Na+] |

Other CAS No. |

42612-52-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-dodecoxyethyl hydrogen phosphate typically involves the ethoxylation of dodecyl alcohol followed by phosphorylation. The process begins with the reaction of dodecyl alcohol with ethylene oxide under controlled conditions to form the ethoxylated intermediate. This intermediate is then reacted with phosphoric acid to introduce the phosphate group. Finally, neutralization with sodium hydroxide yields the sodium salt form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The ethoxylation step is often catalyzed by a base such as potassium hydroxide, and the phosphorylation step may involve the use of polyphosphoric acid or phosphorus pentoxide. The final product is purified through filtration and drying processes to obtain a high-purity surfactant .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-dodecoxyethyl hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and phosphoric acid derivatives.

Oxidation: The ethoxylated chain can undergo oxidation, especially in the presence of strong oxidizing agents, resulting in the formation of carboxylic acids and other oxidized products.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Substitution: Various reagents, including acyl chlorides and sulfonyl chlorides, can be used to introduce different functional groups

Major Products Formed

Hydrolysis: Dodecyl alcohol and phosphoric acid derivatives.

Oxidation: Carboxylic acids and other oxidized ethoxylated products.

Substitution: Functionalized derivatives with different substituents replacing the hydroxyl group

Scientific Research Applications

Sodium;2-dodecoxyethyl hydrogen phosphate is widely used in scientific research due to its surfactant properties. Some key applications include:

Chemistry: Used as an emulsifier and dispersant in various chemical reactions and formulations.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: Applied in the production of detergents, cosmetics, and personal care products for its ability to stabilize emulsions and improve product performance

Mechanism of Action

The surfactant properties of Sodium;2-dodecoxyethyl hydrogen phosphate are attributed to its amphiphilic structure. The hydrophobic dodecyl chain interacts with nonpolar substances, while the hydrophilic ethoxylated phosphate group interacts with water. This dual affinity allows the compound to reduce surface tension and form micelles, thereby stabilizing emulsions and dispersions. The phosphate group also contributes to the compound’s ability to chelate metal ions, enhancing its performance in various applications .

Comparison with Similar Compounds

Sodium;2-dodecoxyethyl hydrogen phosphate can be compared with other similar surfactants, such as:

Poly(oxy-1,2-ethanediyl), alpha-dodecyl-omega-hydroxy-, phosphate, potassium salt: Similar in structure but with potassium as the counterion, offering slightly different solubility and reactivity properties.

Poly(oxy-1,2-ethanediyl), alpha-tridecyl-omega-hydroxy-, phosphate: Contains a tridecyl chain instead of a dodecyl chain, resulting in different hydrophobic interactions and micelle formation characteristics.

Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched, phosphates: Features a nonylphenyl group, providing unique properties in terms of hydrophobicity and emulsification.

These comparisons highlight the uniqueness of this compound in terms of its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.